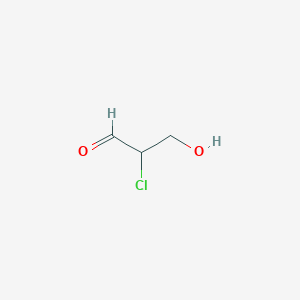![molecular formula C11H12N2O2S B13418631 3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as:
Cyclization Reactions: Using sulfur-containing reagents to introduce the thieno group.
Amination: Introducing the amino group through nucleophilic substitution.
Carboxylation: Adding the carboxylic acid group through carboxylation reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
- 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid
Uniqueness
3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new derivatives with potentially enhanced properties.
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-2-3-6-4-5-7-8(12)9(11(14)15)16-10(7)13-6/h4-5H,2-3,12H2,1H3,(H,14,15) |
Clave InChI |
FFIHXHXWWLJOMI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)



![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)




![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)


